N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
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Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Scientific Research Applications
Unusual C–H···π Interactions
Research on benzanilide derivatives, such as 3,4,5-trimethoxy-N-p-tolylbenzamide, emphasizes the importance of C–H···π interactions in molecular packing. These interactions contribute to the stability and three-dimensional network formation in crystals, which could be relevant for the design of new materials with specific electronic or optical properties (Saeed & Simpson, 2012).
Stereoelectronic Effects in Metal Complexes
The study on nucleophilic carbene ligands bound to Cp*RuCl explores the structural and thermochemical characteristics of metal-ligand interactions. Understanding these interactions can guide the development of catalysts for chemical synthesis and industrial processes (Huang et al., 1999).
Advanced Polymeric Materials
Research into novel aromatic polyimides showcases the synthesis and characterization of materials with significant thermal stability and solubility. These properties make them ideal for applications in electronics, aerospace, and as components in high-performance polymers (Butt et al., 2005).
Isocyanide and Ylidene Complexes
The synthesis and crystal structure analysis of isocyanide and ylidene complexes of boron provide insights into novel organometallic frameworks. Such compounds could find applications in organic synthesis and as intermediates in the preparation of more complex chemical entities (Tamm et al., 1996).
Mechanism of Action
Target of Action
It is known that isoxazole derivatives have been used in the design of inhibitors for flt3, a protein that plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
Isoxazole derivatives are known to interact with their targets based on their chemical diversity . The specific interaction of this compound with its target would depend on the structure of the compound and the target protein.
Biochemical Pathways
Isoxazole derivatives have been associated with the inhibition of flt3, which plays a critical role in the development and progress of acute myeloid leukemia . The inhibition of FLT3 can affect the signaling pathways involved in cell proliferation and survival.
Result of Action
The inhibition of flt3 by isoxazole derivatives can potentially lead to the suppression of cell proliferation and induction of apoptosis in acute myeloid leukemia cells .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-25-17-8-13(9-18(26-2)19(17)27-3)20(24)22-11-15-10-16(28-23-15)12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARURWCSAGIXHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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